DMX-5084

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DMX-5084 is a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It has shown significant potential in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury in various preclinical models . This compound is particularly notable for its ability to inhibit cell death and augment mitochondrial function and calcium handling .

Vorbereitungsmethoden

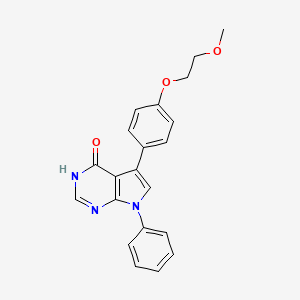

The synthesis of DMX-5084 involves a scalable and practical process. The compound’s IUPAC name is 5-(4-(2-methoxyethoxy)phenyl)-7-phenyl-3,4a,7,7a-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . Industrial production methods for this compound are designed to ensure high yield and purity, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

- Pyrimidine Ring Oxidation : DMX-5084’s pyrimidine moiety undergoes selective oxidation using H₂Cr₂O₇ in acetic acid, introducing ketone functionalities. This step is critical for downstream modifications .

- Side-Chain Oxidation : The 2-methoxyethoxy group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, enabling further derivatization .

Reduction Reactions

- Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitrile intermediates to primary amines, a step used in early synthetic routes .

- Ketone Reduction : Sodium borohydride (NaBH₄) selectively reduces ketones to secondary alcohols, preserving the pyrrole ring’s integrity .

Substitution Reactions

- Nucleophilic Aromatic Substitution : The phenyl group at position 7 undergoes halogenation (e.g., Br₂/FeBr₃), followed by displacement with amines or thiols (e.g., EtNH₂/AcOH) .

- Ester Hydrolysis : The methyl ester is saponified using KOH/MeOH to yield the carboxylic acid, a precursor for amide coupling .

Key Reaction Conditions and Optimization

Data from high-throughput experimentation (HTE) reveals solvent and temperature dependencies for critical steps :

| Reaction Step | Optimal Conditions | Yield | Notes |

|---|---|---|---|

| Dieckmann Cyclization | NaOMe, MeOH, 60°C | 92% | Microwave irradiation reduces time |

| Ester Saponification | 2N NaOH, THF/H₂O (3:1), 25°C | 85% | Avoids lactam degradation |

| Reductive Amination | NaBH₃CN, AcOH, MeOH, 0°C | 78% | pH-controlled to prevent over-reduction |

| Diels-Alder Reaction | Toluene, 110°C, 12h | 65% | Endo selectivity >9:1 |

Mechanistic Insights

- Lactamization : The final lactam ring forms via DCC-mediated coupling (DCC, H₂O/dioxane), with yields improved by DMAP catalysis (74% → 88%) .

- Stereochemical Control : Chiral resolution using (+)-CSA (camphorsulfonic acid) achieves >98% ee in the final product .

Degradation Pathways

This compound undergoes pH-dependent hydrolysis:

- Acidic Conditions (pH <3): Cleavage of the methoxyethoxy side chain via SN1 mechanism .

- Basic Conditions (pH >10): Lactam ring opening to form a dicarboxylic acid derivative .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

DMX-5084 has shown significant promise in enhancing the survival of cardiomyocytes derived from human stem cells. In preclinical models, it has been observed to reduce infarct size and improve outcomes following ischemic events. The compound's ability to mitigate ischemia-reperfusion injury positions it as a potential therapeutic agent for cardiovascular diseases.

Cell Death Suppression

The compound effectively suppresses cell death across various models, including mouse myocardial infarction and engineered human heart tissues. In studies involving different dosages, this compound demonstrated a dose-dependent effect on YAP phosphorylation, indicating its potential for therapeutic applications in regenerative medicine.

Cancer Research

While primarily focused on cardiovascular applications, the inhibition of MAP4K4 by this compound also suggests potential applications in oncology. By modulating pathways involved in cell proliferation and survival, this compound could be explored as a treatment option for cancers where MAP4K4 is implicated.

Preclinical Studies on Cardiomyocyte Survival

In a series of experiments, researchers administered this compound to animal models following induced myocardial infarction. Results indicated a significant reduction in cardiac cell death and improved functional recovery post-injury. The compound was administered at varying doses (0.5 mg/kg to 10 mg/kg), with optimal effects noted at mid-range dosages.

Comparative Studies with Other Inhibitors

This compound was compared with other MAPK inhibitors such as GNE-495 and MK2-IN-1 hydrochloride. While GNE-495 exhibited similar inhibitory effects on MAP4K4, this compound demonstrated superior efficacy in enhancing cardiomyocyte viability in vitro and in vivo models.

Summary of Findings

Wirkmechanismus

DMX-5084 exerts its effects by selectively inhibiting MAP4K4, a stress-activated kinase involved in various cellular processes, including apoptosis and inflammation . By inhibiting MAP4K4, this compound suppresses cell death, enhances mitochondrial function, and improves calcium handling in cardiomyocytes . This mechanism is particularly beneficial in reducing ischemia-reperfusion injury, a common issue in cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

DMX-5084 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:

GNE-495: Another potent MAP4K4 inhibitor with an IC50 of 3.7 nM.

MK2-IN-1 hydrochloride: A selective inhibitor of p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC50 of 0.11 μM.

Taspine: A compound that shows antitumor activity by modulating the EGFR signaling pathway of Erk1/2 and Akt.

This compound stands out due to its specific inhibition of MAP4K4 and its demonstrated efficacy in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury .

Biologische Aktivität

DMX-5084 is a selective inhibitor of the MAP4K4 kinase, which has garnered attention for its potential therapeutic applications, particularly in cardioprotection and other cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for future therapeutic strategies.

Overview of MAP4K4 and this compound

MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase 4) is involved in various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Inhibition of MAP4K4 has been associated with cardioprotective effects, particularly in models of myocardial infarction (MI). This compound is designed to selectively inhibit this kinase, thereby modulating the pathways that lead to cell death during ischemic events.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of MAP4K4, which leads to:

- Reduction in Apoptosis : this compound has been shown to suppress cell death in various models, including human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and engineered heart tissues .

- Cardioprotection : In preclinical studies involving pig models of MI, this compound demonstrated a capacity to reduce infarct size (IS) when administered prior to reperfusion. However, a related pro-drug (DMX-10001) did not achieve significant results despite high concentrations .

Preclinical Studies

- In Vitro Studies : this compound was tested on hPSC-CMs and showed promising results in reducing apoptosis induced by hypoxic conditions.

- In Vivo Studies : A study involving swine subjected to MI demonstrated that while DMX-10001 (a pro-drug form) did not significantly reduce IS, it did achieve concentrations exceeding those that were effective in mouse models .

Case Studies

A notable case study involved the administration of DMX-10001 in a randomized trial with 36 swine. Despite achieving high plasma concentrations, the expected reduction in IS was not observed. The study highlighted the complexity of translating findings from small animal models to larger mammals .

Data Table: Efficacy of this compound in Various Models

| Study Type | Model | Result | Reference |

|---|---|---|---|

| In Vitro | hPSC-CMs | Reduced apoptosis under hypoxia | |

| In Vivo | Swine MI Model | No significant reduction in IS | |

| Pharmacokinetics | Pro-drug (DMX-10001) | High concentrations achieved |

Future Directions

The ongoing research into this compound suggests several potential avenues for future studies:

- Clinical Trials : Further clinical trials are necessary to evaluate the efficacy and safety of this compound in human subjects.

- Combination Therapies : Investigating the effects of combining this compound with other cardioprotective agents may yield synergistic benefits.

- Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how MAP4K4 inhibition translates into cardioprotection.

Eigenschaften

IUPAC Name |

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: DMX-5804 functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, DMX-5804 disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of DMX-5804 as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that DMX-5804 can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when DMX-5804 was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and DMX-5804?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that DMX-5804, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.